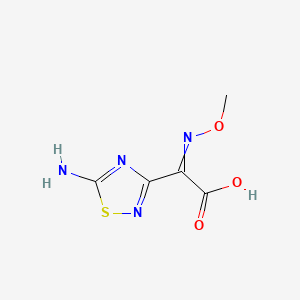
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid
Vue d'ensemble
Description
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid typically involves the formation of the thiadiazole ring followed by the introduction of the amino and methoxyimino groups. Common starting materials include thiosemicarbazide and appropriate carboxylic acids or their derivatives. The reaction conditions often involve heating and the use of catalysts to facilitate ring closure and functional group transformations.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The amino and methoxyimino groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiadiazole derivatives with different substituents on the ring. Examples might include:
- 2-(5-Methyl-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid
- 2-(5-Chloro-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid
Uniqueness
The uniqueness of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid lies in its specific functional groups, which confer distinct chemical and biological properties. These properties can be exploited for targeted applications in various fields.
Propriétés
Formule moléculaire |
C5H6N4O3S |
|---|---|
Poids moléculaire |
202.19 g/mol |
Nom IUPAC |
2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C5H6N4O3S/c1-12-8-2(4(10)11)3-7-5(6)13-9-3/h1H3,(H,10,11)(H2,6,7,9) |
Clé InChI |
OSIJZKVBQPTIMT-UHFFFAOYSA-N |
SMILES canonique |
CON=C(C1=NSC(=N1)N)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














